5,7-Dinitro-1,2,3-benzoxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dinitro-1,2,3-benzoxadiazole is a heterocyclic compound with the molecular formula C6H2N4O5. It is characterized by the presence of two nitro groups at the 5 and 7 positions on the benzoxadiazole ring. This compound is known for its yellow crystalline appearance and its rapid color change when exposed to sunlight .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dinitro-1,2,3-benzoxadiazole typically involves the nitration of 1,2,3-benzoxadiazole. One common method includes the reaction of 1,2,3-benzoxadiazole with a nitrating mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions . The reaction is exothermic and requires careful temperature management to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitrating agents and reactors designed to handle the exothermic nature of the nitration reaction. The product is then purified through recrystallization or other suitable methods to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
5,7-Dinitro-1,2,3-benzoxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride and iron powder in acidic conditions are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Various oxidation products depending on the conditions.
Reduction: Amino derivatives of 1,2,3-benzoxadiazole.
Substitution: Substituted benzoxadiazole derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
5,7-Dinitro-1,2,3-benzoxadiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Wirkmechanismus
The mechanism of action of 5,7-Dinitro-1,2,3-benzoxadiazole involves its interaction with specific molecular targets:
Glutathione S-Transferases: The compound acts as a suicide inhibitor by binding to the active site of the enzyme and forming a stable complex, leading to enzyme inhibition.
Apoptosis Induction: It induces apoptosis in cancer cells by activating the JNK and p38 pathways, leading to cell cycle arrest and programmed cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,7-Dinitro-2,1,3-benzoxadiazole-4,6-diamine 3-oxide: A derivative with similar nitro groups but additional amine functionalities.
5-Nitro-1,2,3-benzoxadiazole: A related compound with a single nitro group.
4,6-Dinitro-2,1,3-benzoxadiazole: Another similar compound with nitro groups at different positions.
Uniqueness
5,7-Dinitro-1,2,3-benzoxadiazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to act as a fluorescent probe and a suicide inhibitor for enzymes makes it particularly valuable in scientific research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
87-31-0 |
---|---|
Molekularformel |
C6H2N4O5 |
Molekulargewicht |
210.10 g/mol |
IUPAC-Name |
5,7-dinitro-1,2,3-benzoxadiazole |
InChI |
InChI=1S/C6H2N4O5/c11-9(12)3-1-4-6(15-8-7-4)5(2-3)10(13)14/h1-2H |
InChI-Schlüssel |
IFYCOVMLDMKOHK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=C1N=NO2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.